N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-ethylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,17) |
InChI Key |
LJSDFMLUSZTKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with ethyl cyanoacetate in the presence of a base, followed by cyclization with sulfur and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with a thiadiazole ring and a cyanophenyl substituent with a carboxamide functional group attached to the thiadiazole, which increases the potential for biological activity. The ethyl group at the para position of the thiadiazole contributes to the compound's chemical properties, making it interesting for medicinal chemistry and agricultural applications.
Applications
This compound has diverse applications across various fields.
Pharmaceutical Applications
- Anticancer Activity Studies have indicated that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. The presence of a thiadiazole moiety has been linked to enhanced anticancer activity because of its ability to interact with cellular targets involved in proliferation and apoptosis.
- Antimicrobial Activity this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
- Anti-inflammatory Properties The compound's structure suggests potential anti-inflammatory properties, as similar nitrogen-containing heterocycles have shown efficacy in modulating inflammatory pathways.
Agricultural Applications
- Crop Protection this compound has been explored for use as a crop protection agent and has demonstrated effectiveness against phytopathogenic microorganisms.
- Systemic Acquired Resistance Inducer Isotianil, a compound similar in structure to this compound, has been developed as a systemic acquired resistance inducer in plants.
Biological Activities and Interactions
- Binding Affinities Interaction studies have revealed that this compound can interact with proteins involved in cancer pathways through hydrophobic and hydrogen bonding interactions. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
- Mechanism of Action The chemical reactivity of this compound can be attributed to the electron-withdrawing nature of the cyanophenyl group and the nucleophilic character of the thiadiazole ring.
Related Compounds
Several compounds share structural similarities with this compound:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Thiadiazole substituents : Methyl, ethyl, or phenyl groups at position 4.
- Aryl/amine substituents: Cyano, diethylamino, trifluoromethyl, or heterocyclic groups on the phenyl ring.
Table 1: Structural Comparison
Table 2: Activity Data from Analogs
- Ethyl vs.
- Cyano Group: The electron-withdrawing cyano group on the phenyl ring (shared with 8b) enhances electrophilicity, likely improving interactions with biological targets like insect acetylcholinesterase .
Physicochemical Properties
- Electron Effects: The cyano group stabilizes the aryl ring via resonance, possibly enhancing stability in metabolic environments .
Biological Activity
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant synthesis methods and molecular interactions.
Chemical Structure and Properties
The compound features a thiadiazole ring with a carboxamide functional group and a cyanophenyl substituent , which enhances its potential biological activity. The ethyl group at the para position of the thiadiazole contributes to its chemical reactivity and biological efficacy. The electron-withdrawing nature of the cyanophenyl group plays a crucial role in its interaction with biological targets.
1. Anticancer Activity
This compound has shown significant anticancer properties . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research on thiadiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, with increased apoptotic rates observed in MCF-7 breast cancer cells after treatment with related compounds .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II , which are essential for cancer cell proliferation .
2. Antimicrobial Activity
The compound also exhibits promising antimicrobial properties , particularly against phytopathogenic microorganisms. Its effectiveness as a crop protection agent has been explored, demonstrating potential against various fungal pathogens .
Molecular Interaction Studies
Molecular docking studies reveal that this compound can interact with proteins involved in cancer pathways through hydrophobic and hydrogen bonding interactions. These studies are pivotal for understanding its mechanism of action and optimizing its pharmacological profile .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole core.
- Introduction of Functional Groups : Sequential reactions to introduce the carboxamide and ethyl groups.
These methods enable efficient production while allowing modifications to enhance biological activity.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isotianil | Thiazole ring; carboxamide | Systemic acquired resistance inducer in plants |
| 1,2,3-Thiadiazole derivatives | Various substitutions on thiadiazole | Broad spectrum of biological activities including antimicrobial effects |
| N-(phenyl)-1,2,3-thiadiazole derivatives | Substituted phenyl groups | Significant anticancer activity across multiple cell lines |
The specific combination of functional groups in this compound enhances both its biological efficacy and application potential compared to similar compounds .
Q & A
Q. What are the key synthetic routes for N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via condensation of intermediates like isothiocyanates with hydrazine derivatives, followed by cyclization in solvents like DMF using iodine and triethylamine . For the target compound, a plausible route includes:
Intermediate formation : React 4-cyanophenyl isocyanate with ethyl-substituted thiadiazole precursors.
Cyclization : Use iodine in DMF to promote sulfur elimination and ring closure.
Optimization : Adjust reaction time (1–3 minutes under reflux) and stoichiometry to maximize yield. Monitor purity via HPLC (≥95%) .
Q. How can researchers address low aqueous solubility of this compound in biological assays?
Methodological Answer: Low solubility is common in thiadiazole derivatives. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) with sonication .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to the carboxamide moiety.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR : Use and NMR to confirm substituent positions (e.g., ethyl group at C4, cyanophenyl at N1). Compare with PubChem data for analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: ~290.3 g/mol).
- IR Spectroscopy : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm) .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for thiadiazole carboxamides be resolved?
Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based assays for kinase inhibition).
- Metabolic instability : Perform stability studies in liver microsomes.
- Off-target effects : Use CRISPR-based gene knockout models to isolate target pathways .
- Data cross-validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or HDACs). Validate with binding free energy calculations (ΔG ≤ -8 kcal/mol suggests high affinity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Train models on thiadiazole derivatives to predict ADMET properties .
Q. How can researchers mitigate toxicity while maintaining efficacy?
Methodological Answer:
- SAR Studies : Modify the ethyl or cyanophenyl groups to reduce hepatotoxicity. For example, replace ethyl with trifluoromethyl to enhance metabolic stability .
- In Silico Tox Screening : Use ProTox-II to predict organ-specific toxicity (e.g., LD > 500 mg/kg is preferable).
- In Vivo Profiling : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .
Q. What experimental designs are optimal for studying metabolic pathways?
Methodological Answer:
- Isotope Labeling : Synthesize -labeled compound for tracking metabolites via LC-MS/MS.
- CYP Inhibition Assays : Use human recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic liabilities.
- Biliary Excretion Studies : Perform cannulation in rats to quantify fecal vs. urinary excretion .
Data Analysis and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts)?
Methodological Answer:
- Cross-Referencing : Compare with crystallographic data from analogous compounds (e.g., Acta Crystallographica reports) .
- 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing thiadiazole C5 from carboxamide C=O) .
- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .
Q. What statistical methods are suitable for dose-response studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC ± SEM).
- ANOVA with Tukey’s Test : Compare efficacy across dose groups (p < 0.05).
- Bootstrap Analysis : Resample data 10,000× to estimate confidence intervals for EC .
Stability and Storage
Q. What conditions ensure long-term stability of this compound?
Methodological Answer:
- Storage : Keep at -20°C in argon-purged vials to prevent oxidation.
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for ambient storage.
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
Advanced Applications
Q. Can this compound serve as a scaffold for dual-target inhibitors?
Methodological Answer: Yes. Strategies include:
- Hybrid Design : Conjugate with known kinase inhibitors (e.g., imatinib-like moieties) via a polyethylene glycol linker.
- Fragment-Based Screening : Use X-ray crystallography to identify binding hotspots for secondary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
